molecular formula C10H13ClN2O2 B12043335 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea CAS No. 87934-68-7

1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea

Cat. No.: B12043335
CAS No.: 87934-68-7
M. Wt: 228.67 g/mol
InChI Key: UGIFQFDGIBLLAA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea is an organic compound characterized by the presence of a chlorophenyl group and a hydroxypropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-chloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of urea. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Production of 4-chloroaniline derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)urea
  • 1-(4-Chlorophenyl)-3-(4-hydroxybutyl)urea
  • 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)thiourea

Uniqueness: 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

87934-68-7

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea

InChI

InChI=1S/C10H13ClN2O2/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15)

InChI Key

UGIFQFDGIBLLAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCO)Cl

Origin of Product

United States

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